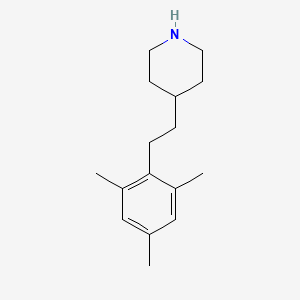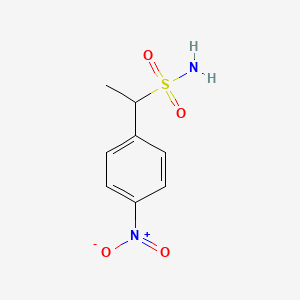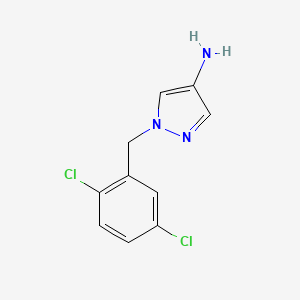
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3Br2FO2. It is a derivative of benzaldehyde, featuring bromine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a hydroxyl group at the 2 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of 2-hydroxybenzaldehyde. The process can be summarized as follows:
Bromination: 2-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the bromine atoms
Uniqueness
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hydroxyl and aldehyde groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H3Br2FO2 |
|---|---|
Poids moléculaire |
297.90 g/mol |
Nom IUPAC |
3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H |
Clé InChI |
BYTBCQARDOIGFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)Br)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)

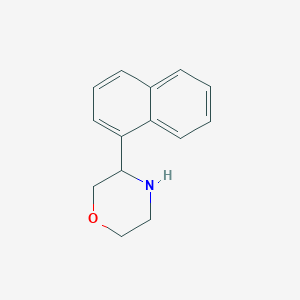
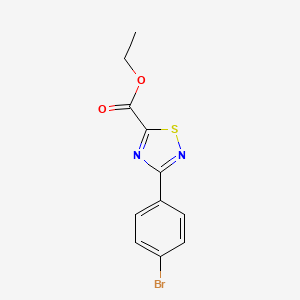

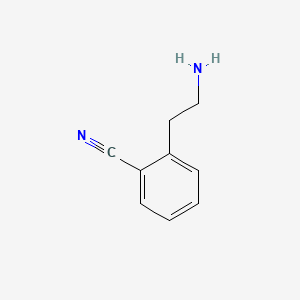


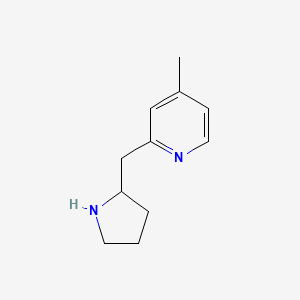
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
